molecular formula C9H8ClNO2 B3417465 1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid CAS No. 1060811-81-5

1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid

Cat. No.: B3417465
CAS No.: 1060811-81-5
M. Wt: 197.62 g/mol
InChI Key: LOPQUZKJRRGULJ-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid (CAS 1060811-81-5) is a high-value chemical synthon extensively used in medicinal chemistry and pharmaceutical research. Its molecular framework incorporates both a carboxylic acid functional group and a chlorinated pyridine ring, making it a versatile building block for the synthesis of more complex molecules . The cyclopropane ring is a common motif in drug design, often used to confer conformational restraint and improve metabolic stability to lead compounds . This compound serves as a critical precursor in organic synthesis. For researchers, it is particularly valuable for constructing molecular scaffolds with potential biological activity. Its primary application lies in its role as an intermediate, which can be further derivatized via its carboxylic acid group or through cross-coupling reactions at the chloropyridine moiety. For instance, the related methyl ester, Methyl 1-(2-chloropyridin-3-yl)cyclopropane-1-carboxylate (CAS 1335058-97-3), is a known synthetic intermediate, highlighting the utility of this chemical family in multi-step synthesis . The presence of the 2-chloropyridine group is a key feature, as this halogen is often utilized in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to form carbon-carbon and carbon-nitrogen bonds, which are fundamental to creating diverse compound libraries for drug discovery campaigns. Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-6(2-1-5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPQUZKJRRGULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(N=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060811-81-5
Record name 1-(2-chloropyridin-3-yl)cyclopropane-1-carboxylic acid
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Preparation Methods

The synthesis of 1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Chloropyridine Introduction: The chloropyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a chlorinating agent.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid group participates in classic acid-base and nucleophilic acyl substitution reactions:

Salt Formation

Reaction with inorganic or organic bases yields carboxylate salts. For example:
C9H8ClNO2+NaOHC9H7ClNO2Na+H2O\text{C}_{9}\text{H}_{8}\text{ClNO}_{2} + \text{NaOH} \rightarrow \text{C}_{9}\text{H}_{7}\text{ClNO}_{2}\text{Na} + \text{H}_{2}\text{O}
Sodium or potassium salts are commonly synthesized for improved solubility in aqueous systems .

Esterification

The acid reacts with alcohols under acidic catalysis (e.g., H2_2SO4_4) to form esters:
C9H8ClNO2+R-OHH+C9H7ClNO2R+H2O\text{C}_{9}\text{H}_{8}\text{ClNO}_{2} + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}_{9}\text{H}_{7}\text{ClNO}_{2}\text{R} + \text{H}_{2}\text{O}
Methanol or ethanol derivatives are typical, enhancing volatility for analytical purposes .

Amidation

Coupling with amines via carbodiimide reagents (e.g., DCC) forms amides:
C9H8ClNO2+R-NH2DCCC9H7ClNO2R+H2O\text{C}_{9}\text{H}_{8}\text{ClNO}_{2} + \text{R-NH}_{2} \xrightarrow{\text{DCC}} \text{C}_{9}\text{H}_{7}\text{ClNO}_{2}\text{R} + \text{H}_{2}\text{O}
This reaction is critical for generating bioactive derivatives .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective transformations:

Ring-Opening Reactions

Under acidic or oxidative conditions, the cyclopropane ring may cleave. For example, ozonolysis or radical-initiated processes can yield diacids or alkenes .

Electrophilic Additions

The cyclopropane ring participates in electrophilic additions with halogens or dienophiles, though steric hindrance from the pyridine group often limits reactivity.

2-Chloropyridine Substituent Reactions

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS):

Chlorine Displacement

The 2-chloro group is susceptible to substitution by nucleophiles (e.g., amines, alkoxides):
C9H8ClNO2+NH3C9H9N2O2+HCl\text{C}_{9}\text{H}_{8}\text{ClNO}_{2} + \text{NH}_{3} \rightarrow \text{C}_{9}\text{H}_{9}\text{N}_{2}\text{O}_{2} + \text{HCl}
This reactivity is exploited to introduce functional diversity at the pyridine ring .

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed Suzuki or Heck reactions enable coupling with boronic acids or alkenes, though steric effects may reduce efficiency .

Thermal and Redox Behavior

Reaction TypeConditionsProductsKey Citations
Decarboxylation Heating (>150°C)CO2_2 + cyclopropane derivative
Oxidation KMnO4_4, acidic conditionsNo reaction (carboxylic acid stable)
Reduction LiAlH4_4Cyclopropane methanol derivative

Comparative Reactivity

Compared to non-chlorinated analogs, the 2-chloro group:

  • Enhances electrophilicity at the pyridine ring.

  • Reduces solubility in polar solvents due to increased hydrophobicity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid is C9H8ClNO2C_9H_8ClNO_2, with a molecular weight of 197.62 g/mol. Its structure features a cyclopropane ring attached to a carboxylic acid group and a chloropyridine moiety, which contributes to its reactivity and potential applications in drug development.

Medicinal Chemistry

This compound has shown potential as a scaffold for the development of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity.

  • Analgesic Properties : Compounds derived from similar structures have been investigated for their analgesic properties, particularly in relation to the inhibition of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes, which are critical in pain modulation .
  • Anti-inflammatory Activity : The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure facilitates multiple synthetic pathways:

  • Synthesis of Complex Molecules : The cyclopropane moiety is valuable in constructing complex organic frameworks through reactions such as cyclopropanation and ring-opening reactions, which can lead to diverse chemical entities used in drug discovery .
  • Grignard Reactions : It has been utilized in Grignard reagent reactions, allowing for the formation of substituted pyridine derivatives, which are often explored for their pharmacological properties .

Data Tables

Activity TypeMechanism of ActionReference
AnalgesicFAAH and COX inhibition
Anti-inflammatoryCOX inhibition
Synthetic IntermediateBuilding block for complex molecules

Case Study 1: FAAH/COX Inhibitory Activity

Research has indicated that compounds structurally related to this compound exhibit significant inhibitory activity against FAAH and COX enzymes. For instance, an analogue demonstrated IC50 values of 31 nM for FAAH and 12 nM for COX-1, showcasing its potential as a dual-action anti-inflammatory agent .

Case Study 2: Synthesis of Substituted Pyridines

In a synthetic route involving Grignard reagents, derivatives of pyridine were efficiently synthesized using this compound as an intermediate. This method highlighted the robustness and scalability of the synthetic process, making it suitable for large-scale pharmaceutical production .

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Analogs:

1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic Acid (CAS 854267-90-6): Differs in chlorine position (6- vs. 2-chloro on pyridine). Molecular formula: C₉H₈ClNO₂; molar mass: 197.62 g/mol. Applications: Intermediate in drug discovery; used in kinase inhibitor studies .

1-(6-Chloropyridin-2-yl)cyclopropane-1-carboxylic Acid (PubChem CID 72212005):

  • Chlorine at pyridine’s 2-position but attached to cyclopropane at the pyridine’s 2-site (vs. 3-site in the target compound).
  • Exhibits hazards (H302, H315, H319, H335), indicating oral toxicity and irritancy .

Structural Impact :

  • Chlorine Position : The 2-chloro substitution on pyridine in the target compound may enhance steric hindrance and electronic effects compared to 6-chloro analogs, altering receptor affinity or metabolic pathways .
  • Pyridine Attachment Site : The 3-pyridinyl linkage in the target compound vs. 2-pyridinyl in CID 72212005 may influence molecular geometry and solubility .

Non-Pyridine Cyclopropane Carboxylic Acid Derivatives

Key Analogs:

trans-2-Cyanocyclopropanecarboxylic Acid (CAS 39891-82-2): Replaces chloropyridine with a cyano group. Molecular formula: C₅H₅NO₂; molar mass: 111.1 g/mol. Applications: Intermediate in organic synthesis; lacks bioactivity relevance compared to chloropyridine derivatives .

Cyclanilide (C₁₁H₉Cl₂NO₃): Substituted with a 2,4-dichlorophenyl group. Molar mass: 290.1 g/mol. Applications: Herbicide; demonstrates the agrochemical utility of cyclopropane-carboxylic acid scaffolds .

1-Ethylcyclopropanecarboxylic Acid (CAS 150864-95-2): Features an ethyl group instead of aromatic substituents.

Functional Group Impact :

  • Aromatic vs. Aliphatic Substituents: Chloropyridine and dichlorophenyl groups (target compound, Cyclanilide) enhance bioactivity via π-π stacking or hydrophobic interactions, unlike aliphatic/cyano derivatives .
  • Carboxylic Acid Role : Critical for hydrogen bonding in target binding, as seen in peptide analogs like MPI23b (), where cyclopropane-carboxylic acids are used in drug candidate synthesis .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents CAS Number Molecular Formula Molar Mass (g/mol) Key Applications
1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid 2-chloro-pyridin-3-yl Not Provided C₉H₇ClNO₂ ~197.62 Pharmaceuticals, Agrochemicals
1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid 6-chloro-pyridin-3-yl 854267-90-6 C₉H₈ClNO₂ 197.62 Drug Discovery
1-(6-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid 6-chloro-pyridin-2-yl - C₉H₈ClNO₂ 197.62 Material Science
Cyclanilide 2,4-dichlorophenyl - C₁₁H₉Cl₂NO₃ 290.10 Herbicide
trans-2-Cyanocyclopropanecarboxylic acid trans-2-cyano 39891-82-2 C₅H₅NO₂ 111.10 Organic Synthesis

Biological Activity

1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a chlorinated pyridine moiety and a carboxylic acid functional group, is being investigated for its pharmacological properties and mechanisms of action.

  • Molecular Formula : C10H8ClNO2
  • Molecular Weight : Approximately 211.63 g/mol
  • Structural Features : The compound features a cyclopropane ring, a carboxylic acid group, and a chlorinated pyridine, which contribute to its reactivity and biological profile.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets within biological systems. The chloropyridine ring may facilitate binding to various enzymes or receptors, modulating their activity. Understanding the precise pathways and targets involved is crucial for elucidating its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of drug discovery and development. Key areas of investigation include:

  • Antimicrobial Activity : Studies have shown that derivatives of cyclopropane carboxylic acids can exhibit significant antimicrobial properties. The presence of the chloropyridine moiety may enhance this activity by increasing lipophilicity and membrane permeability.
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
  • Anticancer Potential : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, suggesting a possible role for this compound in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructure DescriptionUnique Features
1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acidSimilar cyclopropane structure with fluorine substitutionFluorine may enhance reactivity
1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acidContains a methyl group instead of chlorineMethyl substitution may alter activity
2-(Pyridin-3-YL)cyclopropanecarboxylic acidLacks halogen substitutionMay exhibit different biological properties

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into their mechanisms and potential applications:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry reported that cyclopropane derivatives demonstrated significant antibacterial activity against various strains, suggesting that modifications such as chlorination could enhance efficacy .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects of similar compounds revealed that they could inhibit key inflammatory markers in vitro, indicating potential therapeutic applications for inflammatory diseases .
  • Cancer Research : A recent article highlighted the potential anticancer effects of cyclopropane derivatives, showing that they can induce apoptosis in specific cancer cell lines .

Q & A

Q. How to design analogs to enhance bioavailability while retaining activity?

  • Design Framework :
  • Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve membrane permeability.
  • Introduce methyl groups on the cyclopropane ring to reduce metabolic degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid
Reactant of Route 2
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1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid

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